2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride
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Overview
Description
2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride is a fluorinated amine compound that features a pyridine ring. The presence of fluorine in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate amines under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods ensure high yields and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding due to its fluorinated structure.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridin-3-amine: Shares a similar pyridine ring structure but lacks the propan-1-amine side chain.
3-(Pyrazin-2-yl)propan-1-amine dihydrochloride: Contains a pyrazine ring instead of a pyridine ring.
(1R)-3,3,3-trifluoro-1-(pyridin-2-yl)propan-1-amine: Features a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
2-Fluoro-3-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its specific combination of a fluorinated pyridine ring and a propan-1-amine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13Cl2FN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-fluoro-3-pyridin-3-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H11FN2.2ClH/c9-8(5-10)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2;2*1H |
InChI Key |
SMGZCMVFYORVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(CN)F.Cl.Cl |
Origin of Product |
United States |
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